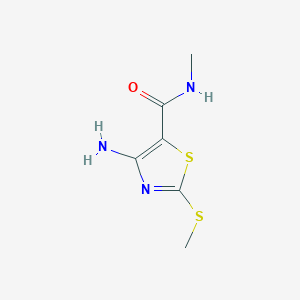
4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or other functional groups.
Substitution: The amino and methylsulfanyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for drug development, particularly for its potential antimicrobial, antifungal, or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide is not well-documented. thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through binding interactions that can modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide include other thiazole derivatives such as:
- 2-Amino-4-methylthiazole
- 2-Methylthio-4-aminothiazole
- 4-Amino-2-methylthio-1,3-thiazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Eigenschaften
CAS-Nummer |
63237-93-4 |
|---|---|
Molekularformel |
C6H9N3OS2 |
Molekulargewicht |
203.3 g/mol |
IUPAC-Name |
4-amino-N-methyl-2-methylsulfanyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3OS2/c1-8-5(10)3-4(7)9-6(11-2)12-3/h7H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
RFHVVYSDAJBZCX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(N=C(S1)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
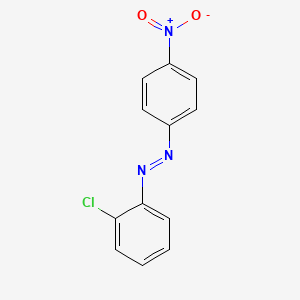
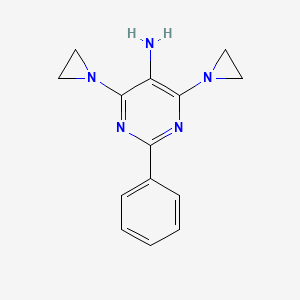



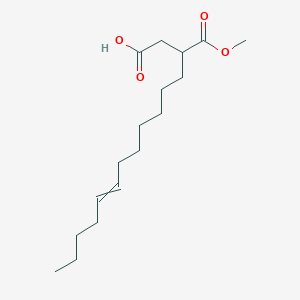
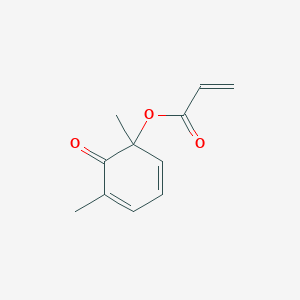
![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)
![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)

